molecular formula C19H25NO4 B12356971 Dde-tyr-ol

Dde-tyr-ol

Cat. No.: B12356971
M. Wt: 331.4 g/mol
InChI Key: URCJYGGBXYXQKF-AWEZNQCLSA-N
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Description

Dde-L-tyr-ol (N-α-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-tyrosinol) is an organic compound with the molecular formula C₁₉H₂₅NO₄ and a molecular weight of 331.41 g/mol . Structurally, it combines a tyrosine-derived backbone with the 4,4-dimethyl-2,6-dioxocyclohexylidene (Dde) protecting group, which is widely used in peptide synthesis to shield amine functionalities during sequential reactions . The compound’s structure includes a phenolic hydroxyl group from the tyrosine moiety and a diketone-containing cyclohexylidene group, making it both polar and reactive under specific conditions.

Its synthesis likely involves coupling tyrosine derivatives with the Dde group, a process common in solid-phase peptide synthesis (SPPS).

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H25NO4/c1-12(18-16(23)9-19(2,3)10-17(18)24)20-14(11-21)8-13-4-6-15(22)7-5-13/h4-7,14,21-23H,8-11H2,1-3H3/t14-/m0/s1

InChI Key

URCJYGGBXYXQKF-AWEZNQCLSA-N

Isomeric SMILES

CC(=N[C@@H](CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O

Canonical SMILES

CC(=NC(CC1=CC=C(C=C1)O)CO)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dde-tyr-ol can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of tyrosine using a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. This is followed by the reduction of the carboxyl group to form the corresponding alcohol, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a solid support and then cleaved from the resin under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Dde-tyr-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to Dde-tyr-ol

This compound, chemically known as 4-(2,5-dimethoxyphenyl)-2-hydroxyphenylmethanol, is a phenolic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores the applications of this compound, focusing on its role in organic synthesis, medicinal chemistry, and its interactions with biological systems.

Structural Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
TyrosolSimple phenolic structure with one hydroxyl groupStrong antioxidant properties
ResveratrolMultiple hydroxyl groups on aromatic ringsSignificant anti-inflammatory effects
QuercetinFlavonoid structure with multiple phenolic groupsBroad-spectrum antioxidant properties

This compound's specific arrangement of functional groups distinguishes it from these compounds, particularly in its potential dual role as both an antioxidant and antimicrobial agent .

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals and agrochemicals. The compound can be utilized in:

  • Synthesis of biologically active compounds : this compound can be modified to create derivatives with enhanced pharmacological properties.
  • Building block for drug development : Its structural features allow for the design of novel therapeutic agents targeting specific diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities that make it of interest in pharmacology:

  • Antioxidant Activity : The compound is known for its ability to scavenge free radicals, which can contribute to cellular damage and aging.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating its potential as a natural preservative or therapeutic agent.
  • Enzyme Interactions : Interaction studies have shown that this compound may influence the activity of enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling processes.

Case Studies

  • Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents, suggesting its potential use in formulations aimed at reducing oxidative damage.
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects against several pathogenic strains, including Staphylococcus aureus and Escherichia coli, highlighting its applicability in developing new antimicrobial agents.
  • Metabolic Pathway Modulation : Research involving enzyme kinetics indicated that this compound could modulate the activity of key metabolic enzymes, which may lead to novel approaches in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of Dde-tyr-ol involves its role as a protecting group in peptide synthesis. The Dde group protects the amino group of tyrosine during the synthesis process and can be selectively removed under mild conditions using hydrazine in dimethylformamide (DMF). This allows for the site-specific modification of peptides without affecting other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dde-L-tyr-ol, we compare it with structurally or functionally related compounds, focusing on molecular features, stability, and applications.

Table 1: Comparison of Dde-L-tyr-ol with Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use/Feature
Dde-L-tyr-ol C₁₉H₂₅NO₄ 331.41 Phenolic –OH, Dde-protected amine Amine protection in peptide synthesis
Fmoc-L-tyrosine C₂₄H₂₁NO₅ 403.43 Fluorenylmethyloxycarbonyl (Fmoc), –COOH SPPS; acid-labile protection
Boc-L-tyrosine C₁₄H₁₉NO₅ 281.31 tert-Butoxycarbonyl (Boc), –COOH SPPS; base-stable protection
Dde-OH C₁₀H₁₃NO₂ 179.22 Cyclohexylidene diketone, –OH Protecting group precursor
Roxithromycin Impurity D Not specified Not specified Macrolide backbone Pharmaceutical impurity reference

Key Insights

Protecting Group Stability :

  • The Dde group in Dde-L-tyr-ol is selectively removed using hydrazine, offering orthogonal protection compared to Fmoc (acid-sensitive) or Boc (base-sensitive) groups. This makes Dde-L-tyr-ol advantageous in multi-step syntheses requiring sequential deprotection .
  • Unlike Fmoc/Boc-protected tyrosine, Dde-L-tyr-ol lacks a carboxylic acid (–COOH), limiting its direct use in standard SPPS but enabling specialized applications in branched peptide architectures.

Functional Analogues: Dde-OH, the precursor to the Dde group, shares the reactive diketone moiety but lacks the tyrosine backbone. This highlights Dde-L-tyr-ol’s role as a hybrid molecule combining amino acid reactivity with specialized protection . Compounds like Roxithromycin Impurity D (listed in ) are functionally unrelated, emphasizing Dde-L-tyr-ol’s niche in peptide chemistry versus pharmaceuticals .

Research Findings

  • A study on diol biosynthesis () indirectly supports the utility of diketone-containing compounds like Dde-L-tyr-ol in redox-driven synthetic pathways. However, direct evidence linking Dde-L-tyr-ol to this work is absent .

Biological Activity

Dde-tyr-ol, a derivative of tyrosine, has garnered attention in recent years for its potential biological activities. This article examines the compound's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Dde (N^α-(2,4-dimethoxybenzyl)-L-tyrosine) moiety attached to a tyrosine backbone. This modification is believed to enhance the compound's stability and bioactivity compared to unmodified tyrosine.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its ability to modulate neurotransmitter levels is a key area of interest.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AntioxidantScavenging of ROS
NeuroprotectiveModulation of neurotransmitter levels
AntimicrobialInhibition of bacterial growth

Case Studies

  • Neuroprotection in Animal Models : A study investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal cell death compared to control groups. This suggests potential therapeutic applications in neurodegenerative disorders.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited inhibitory effects on the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent.

Future Directions

The promising biological activities of this compound warrant further research. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for neurodegenerative diseases and infections.

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